2-cyclopentyl-4-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one
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Overview
Description
2-cyclopentyl-4-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one is a heterocyclic compound that belongs to the pyrazolopyridine family This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring, with cyclopentyl, cyclopropyl, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-cyclopentyl-4-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one typically involves the following steps:
Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring through the reaction of hydrazine with a β-keto ester or diketone under acidic or basic conditions.
Cyclization with Pyridine: The pyrazole intermediate is then subjected to cyclization with a pyridine derivative, often using a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).
Introduction of Substituents: The cyclopentyl, cyclopropyl, and methyl groups are introduced through various alkylation reactions, typically using alkyl halides in the presence of a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-cyclopentyl-4-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce functional groups like hydroxyl or carbonyl.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium azide (NaN3) or potassium cyanide (KCN) to introduce azido or cyano groups.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in dry ether or NaBH4 in methanol.
Substitution: NaN3 in dimethylformamide (DMF) or KCN in ethanol.
Major Products
Oxidation: Hydroxylated or carbonylated derivatives.
Reduction: Alcohol derivatives.
Substitution: Azido or cyano derivatives.
Scientific Research Applications
2-cyclopentyl-4-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a kinase inhibitor, particularly targeting cyclin-dependent kinases (CDKs) involved in cancer cell proliferation.
Biology: The compound is studied for its effects on cellular signaling pathways and its potential to modulate protein-protein interactions.
Industry: It may be used as an intermediate in the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 2-cyclopentyl-4-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one involves its interaction with specific molecular targets, such as CDKs. By binding to the ATP-binding site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . The pathways involved include the regulation of cyclin-CDK complexes and downstream signaling cascades.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with a similar core structure but different substituents, known for its CDK inhibitory activity.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: A related compound with additional nitrogen atoms in the ring system, also studied for its anticancer properties.
Uniqueness
2-cyclopentyl-4-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one is unique due to its specific substituents, which confer distinct physicochemical properties and biological activities. Its cyclopentyl and cyclopropyl groups may enhance its binding affinity and selectivity for certain molecular targets compared to other pyrazolopyridine derivatives.
Properties
IUPAC Name |
2-cyclopentyl-4-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridin-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-9-14-12(10-6-7-10)8-13(19)16-15(14)17-18(9)11-4-2-3-5-11/h8,10-11H,2-7H2,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCSJIVSXLZJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=O)N=C2NN1C3CCCC3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=CC(=O)N=C2NN1C3CCCC3)C4CC4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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